molecular formula C10H16SeSi B1583261 Trimethyl((phenylseleno)methyl)silane CAS No. 56253-60-2

Trimethyl((phenylseleno)methyl)silane

Cat. No.: B1583261
CAS No.: 56253-60-2
M. Wt: 243.29 g/mol
InChI Key: QXFASNHOOXGHDD-UHFFFAOYSA-N
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Description

Trimethyl((phenylseleno)methyl)silane is a chemical compound with the molecular formula C9H14SeSi. It is a silane derivative where a phenylseleno group is attached to a trimethylsilyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl((phenylseleno)methyl)silane can be synthesized through the reaction of trimethylsilyl chloride with phenylselenyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Trimethyl((phenylseleno)methyl)silane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of phenylseleninic acid derivatives.

  • Reduction: Reduction reactions can produce phenylselenol derivatives.

  • Substitution: Substitution reactions can yield various organosilicon compounds.

Scientific Research Applications

Trimethyl((phenylseleno)methyl)silane is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

  • Biology: The compound is used in biochemical studies to investigate the role of selenium in biological systems.

  • Industry: It is utilized in the production of materials and chemicals that require specific silicon-containing structures.

Mechanism of Action

The mechanism by which Trimethyl((phenylseleno)methyl)silane exerts its effects involves its reactivity with various substrates. The phenylseleno group can act as a nucleophile or electrophile, depending on the reaction conditions, while the trimethylsilyl group provides stability and reactivity.

Molecular Targets and Pathways:

  • Nucleophilic Substitution: The phenylseleno group can attack electrophilic centers, leading to the formation of new carbon-silicon bonds.

  • Electrophilic Substitution: The trimethylsilyl group can be attacked by nucleophiles, resulting in the substitution of the silicon atom.

Comparison with Similar Compounds

Trimethyl((phenylseleno)methyl)silane is unique compared to other similar compounds due to its specific combination of phenylseleno and trimethylsilyl groups. Similar compounds include:

  • Trimethylsilane: A simpler silane derivative without the phenylseleno group.

  • Phenylselenol: A compound containing only the phenylseleno group without the trimethylsilyl group.

  • Trimethylsilyl chloride: A reagent used in the synthesis of this compound.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.

Properties

IUPAC Name

trimethyl(phenylselanylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16SeSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFASNHOOXGHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Se]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SeSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204804
Record name Trimethyl((phenylseleno)methyl)silane
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Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56253-60-2
Record name [[(Trimethylsilyl)methyl]seleno]benzene
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Record name Trimethyl((phenylseleno)methyl)silane
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Record name Trimethyl((phenylseleno)methyl)silane
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Record name Trimethyl[(phenylseleno)methyl]silane
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Record name Trimethyl((phenylseleno)methyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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